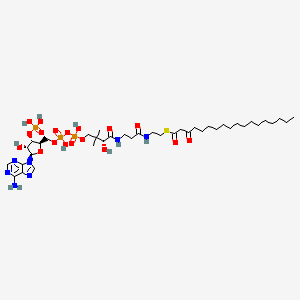
3-Oxooctadecanoyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-oxooctadecanoyl-CoA is a 3-oxo-fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-oxooctadecanoic acid. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It derives from a coenzyme A and a 3-oxooctadecanoic acid. It is a conjugate acid of a this compound(4-).
Applications De Recherche Scientifique
Metabolic Pathways and Functions
3-Oxooctadecanoyl-CoA is a key intermediate in the microsomal fatty acid elongation system , where it participates in the elongation of fatty acids. This process is essential for synthesizing long-chain fatty acids that are crucial for cellular membranes and energy storage .
Table 1: Key Functions of this compound
Clinical Implications
Research indicates that this compound is implicated in several metabolic disorders, including obesity and diabetes. Its levels can reflect metabolic states and may serve as biomarkers for these conditions. For instance, alterations in fatty acid metabolism, where this compound is involved, have been linked to insulin resistance and lipid dysregulation .
Case Study: Obesity and Insulin Resistance
In studies examining metabolic profiles of obese individuals, elevated levels of this compound were associated with insulin resistance. This suggests that monitoring this metabolite could provide insights into metabolic health and potential therapeutic targets for intervention .
Biotechnological Applications
This compound also has applications in biotechnology, particularly in the development of biofuels and bioplastics. The ability to manipulate fatty acid synthesis pathways allows for the engineering of microorganisms to produce this compound, which can then be converted into valuable bio-based products.
Table 2: Biotechnological Applications
Research and Development
Ongoing research focuses on understanding the regulatory mechanisms governing the metabolism of this compound. Studies employing multi-omics approaches are being conducted to elucidate its role in cancer metabolism, particularly how it may influence cell proliferation and survival .
Case Study: Cancer Metabolism
In ovarian cancer research, altered levels of this compound have been observed, indicating its potential role as a metabolic marker for tumor progression. Investigations into how this metabolite affects cancer cell growth are ongoing, with hopes of identifying new therapeutic targets .
Propriétés
Formule moléculaire |
C39H68N7O18P3S |
|---|---|
Poids moléculaire |
1048 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxooctadecanethioate |
InChI |
InChI=1S/C39H68N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(47)22-30(49)68-21-20-41-29(48)18-19-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-26,28,32-34,38,50-51H,4-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/t28-,32-,33-,34+,38-/m1/s1 |
Clé InChI |
LGOGWHDPDVAUNY-LFZQUHGESA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Synonymes |
3-ketostearoyl-CoA 3-ketostearoyl-coenzyme A beta-ketostearoyl-coenzyme A coenzyme A, 3-ketostearoyl- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















